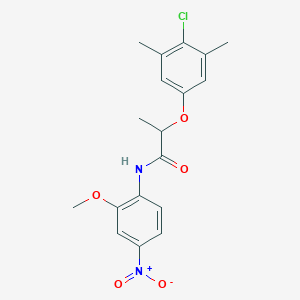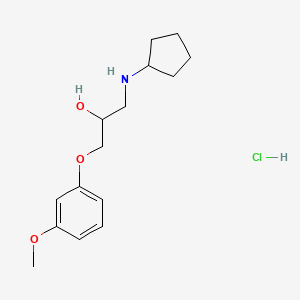
2-chloro-N-(1-phenylpropyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
Vue d'ensemble
Description
2-chloro-N-(1-phenylpropyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative and is commonly referred to as CPTB. The compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of CPTB is not fully understood. However, studies have suggested that CPTB exerts its effects by interacting with various cellular targets. In cancer cells, CPTB induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In antipsychotic activity, CPTB acts as a dopamine D2 receptor antagonist. Inhibition of PARP-1 activity by CPTB results in DNA damage and cell death.
Biochemical and Physiological Effects:
CPTB has been shown to have various biochemical and physiological effects. In cancer cells, CPTB induces DNA damage and inhibits cell proliferation. In antipsychotic activity, CPTB has been shown to reduce dopamine release in the brain. Inhibition of PARP-1 activity by CPTB results in increased sensitivity to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPTB in lab experiments include its relatively simple synthesis method, its potential as an anticancer and antipsychotic agent, and its ability to inhibit PARP-1 activity. However, the limitations of using CPTB in lab experiments include its limited solubility in water and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for research involving CPTB. One potential direction is to investigate the use of CPTB as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another potential direction is to develop more efficient synthesis methods for CPTB. Additionally, further studies are needed to fully understand the mechanism of action of CPTB and its potential applications in cancer treatment and antipsychotic therapy.
In conclusion, CPTB is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. CPTB exhibits various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for research involving CPTB, and further studies are needed to fully understand its potential applications in disease treatment.
Applications De Recherche Scientifique
CPTB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPTB has shown promising results as an anticancer agent. Studies have shown that CPTB exhibits cytotoxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, CPTB has been shown to have potential as an antipsychotic agent. Studies have suggested that CPTB exhibits antipsychotic activity by acting as a dopamine D2 receptor antagonist. In biochemistry, CPTB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways, and inhibition of this enzyme has potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
2-chloro-N-(1-phenylpropyl)-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-17(13-6-4-3-5-7-13)22-18(24)15-10-14(8-9-16(15)19)23-11-20-21-12-23/h3-12,17H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLCAJDXSUKVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4174058.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4174066.png)
![2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4174078.png)
![3-methyl-12-(3,4,5-trimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4174083.png)

![2,2,2-trichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4174097.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174099.png)

![methyl 1-cyclopentyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4174118.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4174124.png)
amine hydrochloride](/img/structure/B4174130.png)
amine hydrochloride](/img/structure/B4174138.png)
![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4174154.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4174163.png)